1,3-Benzenediacetonitrile, 2-methoxy-, also known as 2-methoxy-1,3-benzenediacetonitrile, is an organic compound with the molecular formula . This compound features a methoxy group attached to a benzene ring, which is further substituted with two cyano groups. It is classified as a nitrile and is structurally related to various pharmaceutical compounds, particularly in the context of drug synthesis and development.
The compound can be sourced from various chemical databases and publications, including PubChem and the Journal of Organic Chemistry. It falls under the category of small organic molecules and is often studied for its potential applications in medicinal chemistry and organic synthesis. Its classification as a nitrile indicates that it contains a carbon-nitrogen triple bond, which is significant in various chemical reactions.
The molecular structure of 1,3-benzenediacetonitrile, 2-methoxy- features:
COC1=CC(=CC=C1C(=N)C#N)C#N
InChI=1S/C11H10N2O/c1-12-9-6-8(5-10(13)14)4-7(9)11(12)3/h4-6H,1-3H3
The reactivity of the nitrile groups makes this compound useful in synthetic pathways leading to more complex molecules, including pharmaceuticals.
The mechanism of action for compounds like 1,3-benzenediacetonitrile, 2-methoxy-, particularly in pharmaceutical contexts, typically involves:
Data on specific mechanisms may vary based on structural modifications and specific interactions with biological targets.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to confirm structure and purity.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2